

A Comprehensive Structural and Mechanistic Analysis of Sofosbuvir and its Chloro-Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloro Sofosbuvir*

Cat. No.: *B1142401*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural characteristics, mechanism of action, and analytical methodologies for the direct-acting antiviral agent Sofosbuvir and its chloro-derivative. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and pharmaceutical development.

Introduction to Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.^{[1][2][3]} Marketed under the brand name Sovaldi, it is a nucleotide analog that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.^{[1][4]} A key feature of Sofosbuvir is its formulation as a phosphoramidate prodrug, a strategy designed to enhance its bioavailability and facilitate its transport into hepatocytes, the primary site of HCV replication.^[5] This prodrug design circumvents the rate-limiting step of initial phosphorylation that often hinders the efficacy of nucleoside analogs.^[5]

The chemical structure of Sofosbuvir is (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.^[6] It is administered as a single diastereomer, which is crucial for its therapeutic efficacy.

Structural Analysis of "Chloro Sofosbuvir"

While not a commercially available drug, a chloro-derivative of Sofosbuvir, referred to as "Sofosbuvir Chloro Analog" or "**Chloro Sofosbuvir**," is recognized as a chemical entity with the CAS number 1496552-51-2.^{[1][7][8][9]} Its chemical formula is C₂₂H₂₉CIN₃O₉P, and it has a molecular weight of approximately 545.91 g/mol .^{[1][8]}

The systematic name for this derivative is (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate.^{[7][9]} The key structural difference from Sofosbuvir is the substitution of the fluorine atom at the 2'-position of the ribose sugar with a chlorine atom.

Table 1: Comparison of Physicochemical Properties

Property	Sofosbuvir	Chloro Sofosbuvir
CAS Number	1190307-88-0	1496552-51-2 ^{[1][7][8][9]}
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P ^[8]	C ₂₂ H ₂₉ CIN ₃ O ₉ P ^{[1][8][9]}
Molecular Weight	529.45 g/mol ^[8]	545.91 g/mol ^{[1][8]}
Key Substitution	2'-fluoro	2'-chloro

The introduction of a chloro group in place of a fluoro group is expected to have several structural and electronic consequences:

- **Atomic Radius and Bond Length:** Chlorine has a larger atomic radius than fluorine, which will result in a longer C-Cl bond compared to the C-F bond at the 2'-position. This may influence the conformation of the ribose ring.
- **Electronegativity:** While both are halogens, fluorine is more electronegative than chlorine. This difference will alter the electron density distribution around the ribose moiety, which could, in turn, affect the stability of the molecule and its interactions with the target enzyme.
- **Lipophilicity:** The chloro-substituent may slightly increase the lipophilicity of the molecule compared to the fluoro-substituent, potentially impacting its membrane permeability and pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

Sofosbuvir is a prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203.[1][4][10] This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase.[4][10] The 2'-fluoro-2'-methyl substitution on the ribose sugar sterically hinders the addition of the subsequent nucleotide, thus halting viral replication.

The metabolic activation of Sofosbuvir is a multi-step process:

- Ester Hydrolysis: The carboxyl ester group is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4][5]
- Phosphoramidate Cleavage: The phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1).[4][5]
- Phosphorylation: The resulting monophosphate is then phosphorylated by cellular kinases to the active triphosphate form.[5]

For "Chloro Sofosbuvir," the general mechanism of action is presumed to be similar. However, the change in the halogen at the 2'-position could influence the efficiency of incorporation by the NS5B polymerase or the stability of the terminated RNA chain.

[Click to download full resolution via product page](#)

Caption: Intracellular activation pathway of Sofosbuvir.

Experimental Protocols for Structural and Quantitative Analysis

The following protocols are standard methodologies for the analysis of Sofosbuvir and can be adapted for its chloro-derivative.

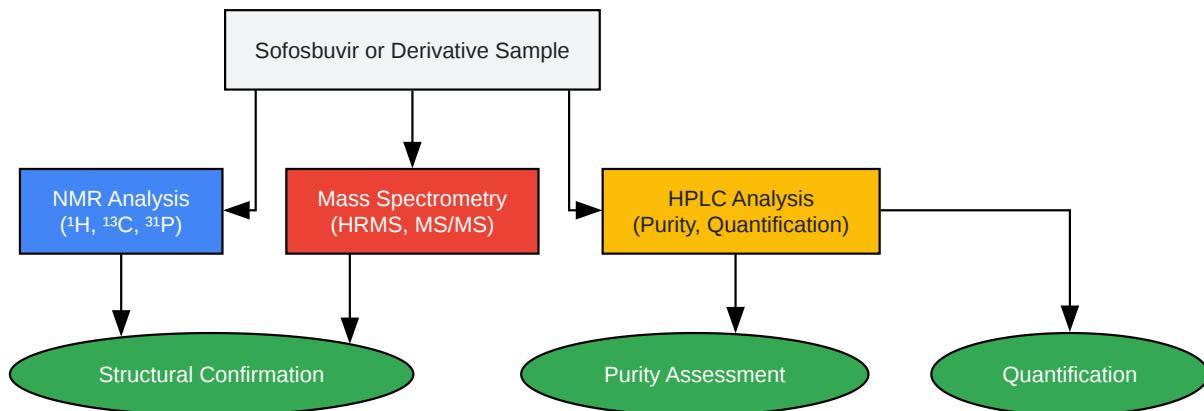
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation and purity determination of Sofosbuvir and its derivatives.

- Objective: To confirm the chemical structure and determine the purity of the compound.
- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
- ^1H -NMR: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. This can confirm the presence of the ribose, uracil, phosphoramidate, and isopropyl ester moieties.
- ^{13}C -NMR: Acquire carbon NMR spectra to identify all carbon environments in the molecule.
- ^{19}F -NMR: For Sofosbuvir, ^{19}F -NMR is used to observe the signal from the fluorine atom. For the chloro-derivative, this would be absent.
- ^{31}P -NMR: Acquire phosphorus NMR spectra to analyze the environment of the phosphorus atom in the phosphoramidate group.
- Quantitative NMR (qNMR): To determine the purity, a certified internal standard is added to the sample. The purity is calculated by comparing the integral of a specific signal from the analyte with that of the internal standard.

4.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.


- Objective: To confirm the molecular weight and obtain structural information from fragmentation.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

- Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules like Sofosbuvir.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For "**Chloro Sofosbuvir**," the presence of chlorine would be indicated by a characteristic isotopic pattern (^{35}Cl and ^{37}Cl). Fragmentation analysis (MS/MS) can be used to further confirm the structure.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying the amount of Sofosbuvir in a sample.

- Objective: To determine the purity and concentration of the compound.
- Instrumentation: HPLC system with a UV detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed.
- Detection: UV detection at a wavelength where the uracil chromophore absorbs (around 260 nm).
- Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sofosbuvir impurity 2 | 1496552-51-2 | IS153417 [biosynth.com]
- 2. Hepatitis C - Wikipedia [en.wikipedia.org]
- 3. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2016016327A1 - Sofosbuvir in crystalline form and process for its preparation - Google Patents [patents.google.com]
- 6. سوفوسبوفير - ويكيبيديا [ar.wikipedia.org]
- 7. Sofosbuvir IMpurity B | 1496552-51-2 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [A Comprehensive Structural and Mechanistic Analysis of Sofosbuvir and its Chloro-Derivative]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142401#structural-analysis-of-chloro-sofosbuvir-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com